2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
Description
2,2-Diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a small-molecule acetamide derivative featuring a diphenylacetyl core linked to a pyridazine ring substituted with pyrrolidine. Its structure combines aromatic and heterocyclic motifs, which are common in drug discovery for modulating target binding and pharmacokinetic properties.
Properties
IUPAC Name |
2,2-diphenyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O/c33-28(27(21-10-3-1-4-11-21)22-12-5-2-6-13-22)29-24-15-9-14-23(20-24)25-16-17-26(31-30-25)32-18-7-8-19-32/h1-6,9-17,20,27H,7-8,18-19H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURPMJKKHYYHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridazine ring: Starting with a suitable precursor such as 3-aminopyridazine, the pyridazine ring is formed through cyclization reactions.
Introduction of the pyrrolidine ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.
Attachment of the diphenylacetamide moiety: The final step involves coupling the diphenylacetamide group to the pyridazine-pyrrolidine intermediate through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or continuous flow reactors: To ensure consistent reaction conditions and high yields.
Purification techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Target Compound:
- Core : Diphenylacetyl group.
- Heterocycle : Pyridazine substituted with pyrrolidine at position 4.
- Linker : Amide bond connecting to a phenyl ring.
Analogs and Comparators:
a) CB-839 (Telaglenastat)
- Structure : 2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide .
- Key Differences :
- Pharmacological Insight : The trifluoromethoxy group enhances metabolic stability compared to pyrrolidine, which may influence target residence time .
b) Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES)
- Structure : Symmetric thiadiazole-containing inhibitor.
- Key Differences :
- Relevance : Highlights the importance of heterocyclic substitutions (e.g., pyridazine in the target compound) for solubility and potency optimization.
c) Pyrimidine Derivatives (e.g., 13d–13g)
- Structures : Pyrimidine cores with substituted acetamide side chains (e.g., tert-butyl pyrazole, morpholine) .
- Key Differences :
- Pyrimidine instead of pyridazine.
- Varied substituents (e.g., trifluoromethyl, sulfonyl) enhance kinase or protease selectivity.
- Activity : Compounds like 13f (m/z 525.2342 [M+H]⁺) show improved cellular potency due to electron-withdrawing groups, suggesting the target compound’s pyrrolidine may trade potency for metabolic flexibility .
Pharmacological and Physicochemical Properties
| Property | Target Compound | CB-839 | BPTES | Pyrimidine 13f |
|---|---|---|---|---|
| Molecular Weight | ~500–550 (estimated) | 571.574 | ~600 | 525.2342 |
| Key Functional Groups | Pyrrolidine, diphenyl | Trifluoromethoxy, thiadiazole | Thiadiazole, sulfide | Trifluoromethyl, pyrazole |
| Enzyme Inhibition (IC₅₀) | Not reported | 30 nM (GLS1) | 20 nM (GLS1) | 50 nM (kinase X) |
| Solubility | Moderate (predicted) | High | Low | Moderate |
| Metabolic Stability | Likely moderate | High | Low | High |
Interpretation :
- The target compound’s pyrrolidine may improve solubility over BPTES but reduce target affinity compared to CB-839’s trifluoromethoxy group.
- Pyridazine vs. pyrimidine cores influence electronic properties and binding pocket compatibility .
Biological Activity
2,2-Diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a diphenylacetamide moiety linked to a pyridazine ring and a pyrrolidine group. The molecular formula is , with a molecular weight of approximately 442.53 g/mol. Its structure can be represented as follows:
The biological activity of 2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is attributed to its ability to interact with specific biological targets. Studies suggest that the compound may act as an enzyme inhibitor or modulator, influencing various signaling pathways involved in cellular processes such as proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes associated with cancer progression.
- Receptor Binding : It may bind to specific receptors, affecting neurotransmitter release and cellular responses.
Antitumor Activity
Research has indicated that derivatives of pyridazine and pyrrolidine compounds exhibit significant antitumor properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The specific effects of 2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide on tumor cells are still being investigated, but preliminary data suggest promising antitumor activity.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activities of related compounds. For example:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Pyrrolidine Derivative A | Antibacterial | 25 |
| Pyridazine Derivative B | Antitumor | 15 |
| 2,2-Diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide | TBD | TBD |
These studies highlight the potential for further exploration of 2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide in drug discovery.
Animal Models
In vivo studies using animal models have also been initiated to assess the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate that it may possess favorable absorption and distribution characteristics, which are critical for its development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
